ethyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate
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Description
Ethyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.18484064 g/mol and the complexity rating of the compound is 601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which are part of the compound’s structure, have shown nanomolar activity against ck1γ and ck1ε . These are types of protein kinases, enzymes that modify other proteins by chemically adding phosphate groups to them.
Mode of Action
For instance, the pyrrolidine ring could contribute to the stereochemistry of the molecule, allowing it to bind to its targets in a specific orientation .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to inhibit certain enzymes, such as carbonic anhydrase . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues.
Pharmacokinetics
The presence of the ester group in the compound suggests that it may undergo hydrolysis in the body, a common metabolic pathway for esters .
Result of Action
Given the known activities of similar compounds, it is possible that this compound could have a range of effects, such as inhibiting certain enzymes or interacting with protein kinases .
Properties
IUPAC Name |
ethyl 4-[[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-3-30-23(29)16-7-9-17(10-8-16)26-20-18-11-6-15(2)25-21(18)24-14-19(20)22(28)27-12-4-5-13-27/h6-11,14H,3-5,12-13H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGNQGHBOJWRSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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